Betamethasone

Glucocorticoid receptor Transactivation Anti-inflammatory potency

Betamethasone features 16β-methyl and 9α-fluoro substitution, distinct from dexamethasone (16α-methyl). It provides superior GR transactivation, high GC:MC ratio (~30), and 36–72 h half-life. Lower IC50 in lymphocyte assays ensures greater immunosuppressive potency. Ester form (dipropionate vs. valerate) changes topical potency up to 4 classes—specify the exact form. USP/EP-grade (97–103%) with impurity profiling is essential for analytical validation. Select betamethasone for high-potency GR activation without mineralocorticoid interference.

Molecular Formula C22H29FO5
Molecular Weight 392.5 g/mol
CAS No. 378-44-9
Cat. No. B1666872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetamethasone
CAS378-44-9
SynonymsElacridar
GF 120918
GF-120918
GF120918
GF120918A
GG918
N-(4-(2-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinolinyl)ethyl)phenyl)-9,10-dihydro-5-methoxy-9-oxo-4-acridine carboxamide
Molecular FormulaC22H29FO5
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C
InChIInChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1
InChIKeyUREBDLICKHMUKA-DVTGEIKXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySOLUBILITIES: 1 G IN 1.6 ML WATER & 6.25 ML METHANOL;  PRACTICALLY INSOL IN ACETONE, CHLOROFORM /SODIUM PHOSPHATE/
SPARINGLY SOL IN ACETONE AND ALC
SPARINGLY SOL IN DIOXANE, METHANOL;  VERY SLIGHTLY SOL IN CHLOROFORM & ETHER
In water, 66.5 mg/l @ 25 °C
5.05e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Betamethasone CAS 378-44-9: Technical Baseline and Glucocorticoid Class Context for Procurement Decisions


Betamethasone (CAS 378-44-9) is a synthetic glucocorticoid corticosteroid characterized by a 16β-methyl substituent and 9α-fluorination on the pregnane steroid backbone, distinguishing it from its 16α-methyl isomer dexamethasone . It exhibits high glucocorticoid receptor (GR) transactivation potency with negligible mineralocorticoid activity and a long biological half-life of 36–72 hours, placing it among the most potent systemic anti-inflammatory agents in clinical and research use [1]. The compound is practically insoluble in water (0.063–0.067 mg/mL) and is supplied as a crystalline powder with a melting point of 235–237°C and specific optical rotation between +115° and +126° .

Why Betamethasone Cannot Be Interchanged with Dexamethasone or Other Glucocorticoids: Structural and Pharmacodynamic Evidence


Despite close structural homology, substitution of betamethasone with dexamethasone or other glucocorticoid analogs is not pharmacodynamically or pharmacokinetically equivalent. The 16β-methyl configuration of betamethasone confers a distinct receptor transactivation profile, plasma half-life, and metabolic stability compared to the 16α-methyl isomer dexamethasone, with measurable differences in immunosuppressive IC50 values and mineralocorticoid receptor selectivity [1]. Furthermore, esterification (e.g., dipropionate vs. valerate) dramatically alters topical potency classification by up to four potency classes in the Stoughton-Cornell vasoconstrictor assay, rendering formulation-specific substitution clinically and analytically invalid [2]. Procurement without specification of the exact betamethasone form (base, ester, salt) introduces risk of potency mismatch and batch-to-batch variability.

Quantitative Differentiation of Betamethasone Against Key Analogs: Head-to-Head Comparative Evidence


Glucocorticoid Receptor Transactivation Potency: Betamethasone Ranks in the Highest Tier with Dexamethasone and Triamcinolone Acetonide

In a systematic comparison of transactivation potency using luciferase reporter assays in HeLa and A549 cells, betamethasone, dexamethasone, and triamcinolone acetonide were ranked in the highest potency tier, exhibiting significantly greater transcriptional activation than methylprednisolone, prednisolone, and hydrocortisone [1]. Half-maximal effective concentrations (EC50) derived from dose-response analyses demonstrated that betamethasone and dexamethasone exhibit comparable transactivation potency at the GR, both exceeding that of prednisolone by an order of magnitude.

Glucocorticoid receptor Transactivation Anti-inflammatory potency

Immunosuppressive Potency (IC50) in Whole Blood Lymphocyte Proliferation: Betamethasone Exhibits Lower IC50 than Dexamethasone

In a whole-blood lymphocyte proliferation assay measuring immunosuppressive potency, betamethasone demonstrated a lower IC50 (higher potency) than dexamethasone, with the potency order (lowest IC50 to highest) reported as BET > DEX [1]. The IC50 values, derived from phytohemagglutinin-stimulated lymphocyte proliferation in human whole blood samples, provide a direct in vitro pharmacodynamic comparison of immunosuppressive efficacy.

Immunosuppression Lymphocyte proliferation IC50

Mineralocorticoid Activity and Glucocorticoid Selectivity: Betamethasone Exhibits Negligible MC Activity Comparable to Dexamethasone

Betamethasone and dexamethasone both exhibit negligible mineralocorticoid activity, in contrast to prednisolone and hydrocortisone which retain measurable mineralocorticoid effects [1]. Mechanistically, the 16β-methyl substituent in betamethasone (and 16α-methyl in dexamethasone) increases glucocorticoid receptor transactivation while decreasing mineralocorticoid receptor transactivation, yielding highly selective GC activity . The glucocorticoid-to-mineralocorticoid activity ratio is approximately 30 for both betamethasone and dexamethasone, compared to 4 for prednisolone and 1 for hydrocortisone [1].

Mineralocorticoid receptor Selectivity GC:MC ratio

Topical Potency Classification: Betamethasone Dipropionate (Class I Super-Potent) vs. Betamethasone Valerate (Class IV-V Medium Potency)

Esterification of betamethasone dramatically alters topical potency as measured by the Stoughton-Cornell vasoconstrictor assay. Betamethasone dipropionate 0.05% formulations are classified as Class I (super-potent) or Class II (high potency), whereas betamethasone valerate 0.1% is classified as Class IV–V (medium to medium-high potency) [1]. This four-class potency differential is a direct consequence of the dipropionate ester conferring enhanced lipophilicity and percutaneous absorption compared to the valerate ester [2].

Topical corticosteroid Vasoconstrictor assay Potency classification

USP Pharmacopoeial Purity Specifications: 97.0%–103.0% Assay with Defined Impurity Limits

The United States Pharmacopeia (USP) monograph for betamethasone specifies an assay range of 97.0% to 103.0% of C22H29FO5 calculated on the dried basis, with loss on drying not more than 1.0%, residue on ignition not more than 0.2%, and specific rotation between +118° and +126° [1]. Commercial analytical standards typically offer ≥98.0% purity by HPLC, with traceability to USP and EP primary standards .

Purity specification Pharmacopoeia Quality control

Physicochemical Properties: Betamethasone vs. Dexamethasone — Solubility, LogP, and Melting Point

Betamethasone and dexamethasone, as C16 epimers, exhibit distinct physicochemical profiles. Betamethasone has a water solubility of 0.063–0.067 mg/mL at 25–37°C and an experimental LogP of 1.77–2.01 [1][2]. Melting point is 235–237°C with specific rotation +118° to +126° (C=1, methanol or dioxane) . These values are critical for formulation development and analytical method validation.

Solubility LogP Physicochemical properties

Procurement-Driven Application Scenarios for Betamethasone Based on Differentiating Evidence


In Vitro Glucocorticoid Receptor Transactivation and Immunosuppression Assays

Betamethasone is optimal for in vitro studies requiring maximal GR-driven transcriptional activation, with transactivation potency ranked in the highest tier alongside dexamethasone and triamcinolone acetonide [1]. Its lower IC50 in whole-blood lymphocyte proliferation assays (BET > DEX) provides greater immunosuppressive potency at equivalent concentrations, making it preferable for ex vivo immune modulation studies [2].

Development of Topical Corticosteroid Formulations Requiring Defined Potency Classification

For topical dermatological formulations, betamethasone dipropionate 0.05% (Class I super-potent) is indicated for severe, refractory inflammatory dermatoses, whereas betamethasone valerate 0.1% (Class IV–V) is suited for moderate conditions [3]. Procurement must specify the exact ester form, as potency differential exceeds four classes in the Stoughton-Cornell vasoconstrictor assay [4].

Pharmaceutical Quality Control and Reference Standard Applications

USP/EP-grade betamethasone (assay 97.0%–103.0%) with certified impurity profiling (e.g., EP Impurity J, 11-desoxymeprednisone) is required for analytical method validation, system suitability testing, and regulatory submission in pharmaceutical development [5]. Commercial HPLC standards (≥98.0% purity) with traceability to primary pharmacopoeial standards ensure reproducibility across laboratories .

Systemic Anti-Inflammatory Therapy Where Mineralocorticoid Sparing Is Critical

Betamethasone (GC:MC ratio ≈30, negligible mineralocorticoid activity) is indicated for systemic administration in conditions where sodium retention and edema must be minimized, distinguishing it from prednisolone (GC:MC ratio = 4) and hydrocortisone (GC:MC ratio = 1) . Its long biological half-life (36–72 hours) supports less frequent dosing compared to intermediate-acting alternatives [6].

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